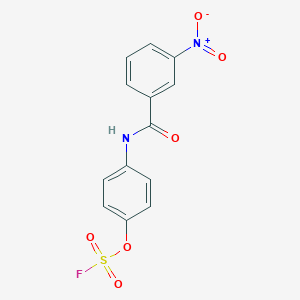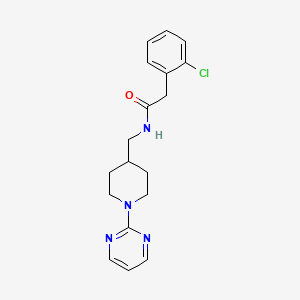![molecular formula C8H12N2NiS4 B2677825 Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 121632-24-4](/img/structure/B2677825.png)
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a coordination compound featuring nickel as the central metal atom This compound is characterized by its unique structure, where nickel is coordinated with sulfur and nitrogen atoms from the prop-2-en-1-ylcarbamothioyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands under controlled conditions. One common method includes the following steps:
Preparation of Ligands: The prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
Formation of the Nickel Complex: The prepared ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions for several hours to ensure complete complexation.
Isolation and Purification: The resulting this compound complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the prop-2-en-1-ylcarbamothioyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The prop-2-en-1-ylcarbamothioyl ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. The pathways involved include electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})cobalt
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})iron
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})copper
Uniqueness
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to its cobalt, iron, and copper analogs, the nickel complex exhibits distinct reactivity and stability, making it particularly valuable in catalytic applications and material science research.
Properties
IUPAC Name |
nickel(2+);N-prop-2-enylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRIBLISECSV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)



![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)

![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2677752.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)


![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
